molecular formula C5H12O B152257 2-Methyl-2-butanol CAS No. 75-85-4

2-Methyl-2-butanol

Cat. No. B152257
CAS RN: 75-85-4
M. Wt: 88.15 g/mol
InChI Key: MSXVEPNJUHWQHW-UHFFFAOYSA-N
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Description

2-Methyl-2-butanol, also known as tert-amyl alcohol, is a branched alcohol that has been studied for various applications, including its potential as a biofuel and in chemical synthesis. It is structurally related to other alcohols such as 1-butanol and 2-butanol, with the key difference being the position of the methyl group and the alcohol functional group.

Synthesis Analysis

The synthesis of 2-methyl-2-butanol can be approached through biological pathways. For instance, engineered strains of Escherichia coli have been used to produce 3-methyl-1-butanol, a compound structurally similar to 2-methyl-2-butanol, from glucose via amino acid biosynthetic pathways . Similarly, Corynebacterium glutamicum has been engineered to produce 2-methyl-1-butanol and 3-methyl-1-butanol, which are isomers of 2-methyl-2-butanol, through the Ehrlich pathway . These studies demonstrate the feasibility of microbial production of branched alcohols that could potentially be adapted for 2-methyl-2-butanol synthesis.

Molecular Structure Analysis

The molecular structure of 2-methyl-2-butanol consists of a four-carbon chain with a methyl group at the second carbon and a hydroxyl group at the terminal carbon. This structure is responsible for its physical and chemical properties and influences its behavior in chemical reactions. The presence of the tertiary alcohol group makes it less reactive in some reactions compared to primary or secondary alcohols.

Chemical Reactions Analysis

2-Methyl-2-butanol can participate in various chemical reactions typical of alcohols, such as esterification and oxidation. For example, it has been used as a solvent in the lipase-catalyzed acylation of glucose by dodecanoic acid, demonstrating its compatibility with enzymatic reactions . Additionally, its structural analogs, such as 2-methyl-1-butanol, have been studied for their combustion properties, providing insights into the reactivity of branched alcohols in energy applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-methyl-2-butanol, such as its density, vapor pressure, and heat of vaporization, are influenced by its molecular structure. These properties are crucial in applications such as fuel where vaporization and mixing with air are important for efficient combustion. Studies on similar molecules, like 2-methyl-1-butanol, have provided experimental data on ignition delay times and flame speeds, which are relevant for understanding the combustion behavior of 2-methyl-2-butanol . Additionally, the interaction of 2-methyl-2-butanol with other chemicals, such as in binary mixtures with methyl acrylate, has been characterized by measuring densities and ultrasonic speeds, indicating specific molecular interactions .

Scientific Research Applications

1. Biofuel and Combustion Engine Applications

  • Combustion Characteristics : 2-Methyl-2-butanol, a next-generation biofuel, has been studied for its ignition delay times and flame speeds, crucial for combustion engine applications. A detailed chemical kinetic model for its oxidation was developed to understand its combustion characteristics (Park et al., 2015).
  • Oxidation in Jet-Stirred Reactor : Another study focused on the oxidation of 2-Methyl-2-butanol in a jet-stirred reactor, providing insights into its potential as a biofuel (Serinyel et al., 2014).

2. Chemical Synthesis and Industrial Applications

  • Butanol and Butanone Production : Research demonstrated the use of 2-Methyl-2-butanol in the production of butanol and butanone, indicating its role in biofuel and biocommodity chemical synthesis (Ghiaci et al., 2014).
  • Pentanol Isomer Synthesis : A study explored the production of pentanol isomers, including 2-Methyl-2-butanol, through engineered microorganisms, highlighting its potential in biofuel production (Cann & Liao, 2009).
  • Higher Alcohol Synthesis : Research on promoted zinc chromite catalysts for synthesizing higher alcohols like 2-Methyl-1-butanol emphasizes its importance in chemical synthesis (Roberts & Sun, 2000).

3. Environmental and Safety Studies

  • Atmospheric Degradation : Studies on atmospheric degradation of alcohols, including 2-Methyl-2-butanol, provide insights into their environmental impact and safety considerations (Jiménez et al., 2005).
  • Fire and Explosion Properties : Understanding the fire and explosion properties of 2-Methyl-1-butanol is critical for its safe handling in various industrial applications (Ha, 2015).

Safety And Hazards

2-Methyl-2-butanol is highly flammable and harmful in contact with skin or if inhaled . It causes skin irritation, serious eye damage, respiratory irritation, and may cause drowsiness and dizziness . It is advised to wear protective gloves, protective clothing, eye protection, and face protection when handling 2-methyl-2-butanol .

Future Directions

The 2-Methyl-2-butanol market is poised to describe prospects – continued growth, and evolving trends, making it an attractive space for the target audience – investors, business . It is expected to drive innovation and exceptional performance as companies strive to distinguish themselves through superior product quality, pricing tactics, and customer satisfaction .

properties

IUPAC Name

2-methylbutan-2-ol
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InChI

InChI=1S/C5H12O/c1-4-5(2,3)6/h6H,4H2,1-3H3
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InChI Key

MSXVEPNJUHWQHW-UHFFFAOYSA-N
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Canonical SMILES

CCC(C)(C)O
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Molecular Formula

C5H12O
Record name TERT-AMYL ALCOHOL
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DSSTOX Substance ID

DTXSID0041436
Record name 2-Methyl-2-butanol
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Molecular Weight

88.15 g/mol
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Physical Description

Tert-amyl alcohol appears as a clear, colorless liquid with an odor of camphor. Slightly soluble in water., Liquid, Colorless liquid with an odor of camphor; [Hawley]
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Record name 2-Butanol, 2-methyl-
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Boiling Point

102.4 °C at 760 mm Hg, Binary azeotrope with 27.5% (wt) water with boiling point 87.35 °C
Record name 2-METHYL-2-BUTANOL
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Flash Point

67 °F (NFPA, 2010), 19 °C, 67 °C (CLOSED CUP)
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Solubility

Solubility in water: 12.1%wt at 20 °C; 11.0%wt at 25 °C; 10.1%wt at 30 °C, Solubility parameter = 20.758 sqrt(MJ/cu m), Sol in 8 part water; miscible with alc, ether, benzene, chloroform, glycerol, oils, Very soluble in acetone, In water, 99,100 mg/L at 25 °C, 110 mg/mL at 25 °C
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Density

0.8096 at 20 °C/4 °C
Record name 2-METHYL-2-BUTANOL
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Vapor Pressure

16.8 [mmHg], Vapor pressure = 1.215 kPa (9.113 mm Hg) at 20 °C, 16.7 mm Hg at 25 °C
Record name 2-Methyl-2-butanol
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Impurities

Typical impurities are other monomeric alcohols, dimeric alcohols, acetals and several miscellaneous substances ... typically free of suspended matter.
Record name 2-METHYL-2-BUTANOL
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Product Name

2-Methyl-2-butanol

Color/Form

Colorless liquid

CAS RN

75-85-4
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Record name 2-Methyl-2-butanol
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Melting Point

-9.1 °C, -8.4 °C
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Synthesis routes and methods I

Procedure details

In order to take advantage of the combustion step, the naphthalate diester is selected to produce an appropriate alcohol byproduct that has a volatility comparable to or greater than that of water. There are several ways of expressing this selection. As a first, the naphthalene diester can be selected on the basis of being one that will produce an alcohol byproduct that is selected form the group consisting of methanol (CH3OH, b.p. 64.5° C.), ethanol (CH3CH2OH; b.p. 64.5° C.), propanol (CH3CH2CH3OH; b.p. 78.3° C.), and isopropanol (CH3CHOHCH3 ; 82.5° C.), all of which have boiling points less than that of water and thus the appropriate volatility. Other possible alcohol byproducts that define qualifying naphthalene diesters, include secondary butanol (CH3CH2CHOHCH3 ; b.p. 99.5° C.) and tertbutanol ((CH3)3COH; b.p. 83° C.). Naphthalene diesters that produce isobutenal ((CH3)2CHCH2OH; b.p. 108° C.) and tertpentanol (CH3CH2C(OH)(CH3)2 ; b.p. 102° C.) are also candidates although their boiling points slightly exceed that of water at atmospheric pressure.
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Synthesis routes and methods II

Procedure details

Trifluoroacetic acid (2 mL) was added to a dichloromethane (10 mL) solution of the tert-butyl 4-({6-[5-(methylsulfonyl)indolin-1-yl]pyrimidin-4-yl}oxy)piperidine-1-carboxylate (430 mg, 0.881 mmol) produced in Example 1, and the mixture was stirred at room temperature for 2 hours. From the reaction solution, the solvent was distilled off under reduced pressure. The same reaction as in the method described in Example 102 was performed using a portion (201 mg) of the obtained residue and, instead of 1-methylcyclopentanol, 2-methyl-2-butanol to obtain the title compound as white powder (50.4 mg, yield: 19%).
Quantity
2 mL
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Name
tert-butyl 4-({6-[5-(methylsulfonyl)indolin-1-yl]pyrimidin-4-yl}oxy)piperidine-1-carboxylate
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430 mg
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10 mL
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obtained residue
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201 mg
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Yield
19%

Synthesis routes and methods III

Procedure details

Tert-amyl alcohol was sent as a first fluid from the center at a ratio of supply pressure/back pressure of 0.40 MPa/0.25 MPa, a rotation speed of 1000 rpm, and a sending temperature of 120° C., and sodium was introduced as a second fluid at 103° C. into a space between the processing surfaces at 10 mL/min. The first fluid and the second fluid were mixed in a thin film fluid, and then a solution obtained after processing was discharged from the space between the processing surfaces at 19 mL/min. As a result, a solution of sodium t-amyl oxide and t-amyl alcohol was obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-2-butanol
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2-Methyl-2-butanol
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2-Methyl-2-butanol
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Reactant of Route 6
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Citations

For This Compound
6,090
Citations
E Jiménez, B Lanza, A Garzón… - The Journal of …, 2005 - ACS Publications
… ± 1.00 for 2-butanol (k 1 ), 2-methyl-2-butanol (k 2 ), and 2,3-dimethyl… for the reaction of OH with 2-methyl-2-butanol (k 2 ) did not … cross sections of 2-butanol, 2-methyl-2-butanol, and 2,3-…
Number of citations: 48 pubs.acs.org
G Nurk, A Jänes, K Lust, E Lust - Journal of Electroanalytical Chemistry, 2001 - Elsevier
… Cyclic voltammetry and impedance have been employed for the quantitative study of 2-methyl-2-butanol (tert-PenOH) adsorption kinetics at the bismuth single crystal plane ∣ aq. Na 2 …
Number of citations: 36 www.sciencedirect.com
MV Flores, K Naraghi, JM Engasser… - Biotechnology and …, 2002 - Wiley Online Library
… disaccharides, performing the reaction in refluxing 2-methyl 2-butanol (82C). They found that the … We used 2-methyl 2-butanol, in which lipases have proved to have good stability, but in …
Number of citations: 76 onlinelibrary.wiley.com
S Guo, Y Zhu, H Zhao, CW Zhou - Physical Chemistry Chemical …, 2022 - pubs.rsc.org
… The kinetics of the important oxidation reactions of 2-methyl-2-butanol (2M2B) were studied in this study by performing high-level ab initio calculations. Rate coefficients for H-atom …
Number of citations: 3 pubs.rsc.org
A Aucejo, MC Burguet, JB Monton… - Journal of Chemical …, 1994 - ACS Publications
… 1.4053 404.45 403.97 2- methyl-2-butanol 0.809 00 0.8059 1.4046 … The Txy diagram for the 2-methyl-2-butanol + 1-butanol … T of the system 2-methyl-2-butanol (1) + 1-butanol (2) at P = …
Number of citations: 19 pubs.acs.org
WL Weng, LT Chang, IM Shiah - Journal of Chemical & …, 1999 - ACS Publications
Viscosities and densities were measured for the binary mixtures of benzylamine with 1-pentanol, 2-pentanol, 2-methyl-1-butanol, 2-methyl-2-butanol, 3-methyl-1-butanol, and 3-methyl-2…
Number of citations: 53 pubs.acs.org
E Husson, V Garcia-Matilla, C Humeau… - Enzyme and microbial …, 2010 - Elsevier
… In a typical acylation reaction, 6-amino-1-hexanol and ethyl oleate was added to 10 mL of 2-methyl-2-butanol previously dehydrated on 4 Å molecular sieves. The initial water activity of …
Number of citations: 15 www.sciencedirect.com
A Senol - Journal of Chemical & Engineering Data, 1998 - ACS Publications
… after reduction found to be 0.0089 (ethyl acetate + 2-methyl-2-butanol), 0.0082 (2-methyl-1-… the negative result only for ethyl ethanoate + 2-methyl-2-butanol. The L−W approach of …
Number of citations: 23 pubs.acs.org
P Tsavas, S Polydorou, I Faflia… - Journal of Chemical & …, 2002 - ACS Publications
… of the amorphous forms in 2-methyl-2-butanol are higher than that of the … in 2-methyl-2-butanol. Finally, the presence of glucose ester increases glucose solubility in 2-methyl-2-butanol, …
Number of citations: 39 pubs.acs.org
B Tong, ZC TAN, SX WANG - Chinese Journal of Chemistry, 2008 - Wiley Online Library
… The low-temperature heat capacity Cp,m of 2-methyl-2-butanol was precisely measured in the temperature range from 80 to 305 K by means of a small sample automated adiabatic …
Number of citations: 5 onlinelibrary.wiley.com

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